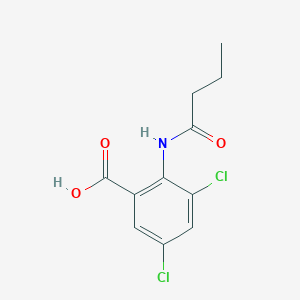

2-Butanamido-3,5-dichlorobenzoic acid

Description

2-Butanamido-3,5-dichlorobenzoic acid is a benzoic acid derivative featuring a butanamido (-NHCO(CH₂)₂CH₃) substituent at the 2-position and chlorine atoms at the 3- and 5-positions on the aromatic ring. The dichloro groups confer strong electron-withdrawing effects, enhancing acidity and influencing electrophilic substitution patterns . The butanamido group, as an amide, may improve solubility in polar aprotic solvents and serve as a reactive site for further derivatization, analogous to amino-substituted analogs used in polymer and pharmaceutical synthesis .

Properties

IUPAC Name |

2-(butanoylamino)-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-2-3-9(15)14-10-7(11(16)17)4-6(12)5-8(10)13/h4-5H,2-3H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAELTMHMRVREIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dichlorobenzoic Acid Core

The initial step in preparing 2-butanamido-3,5-dichlorobenzoic acid is the synthesis of 3,5-dichlorobenzoic acid, which serves as the key acid component for amide coupling.

Chlorination and Diazotization Approach :

Starting from anthranilic acid, chlorination using hydrochloric acid and hydrogen peroxide under sulfuric acid conditions introduces chlorine atoms at the 3 and 5 positions of the benzene ring. This is followed by a diazotization reaction using sodium nitrite in acidic medium, catalyzed by copper salts, to convert the amino group into a carboxylic acid function, yielding 3,5-dichlorobenzoic acid after purification by recrystallization from toluene. Reaction temperatures are carefully controlled between 28–85°C to optimize yield and purity.-

- Molar ratios of reactants: anthranilic acid : chlorine source : hydrochloric acid typically in the range 1:2.0–2.5:2.1–2.6

- Use of aqueous hydrochloric acid as solvent without strict concentration requirements

- Reaction times range from 2 to 4 hours depending on the step

- Purification by filtration and drying to obtain dry 3,5-dichlorobenzoic acid powder

Formation of the Butanamido Substituent via Amide Bond Formation

The critical step to obtain 2-butanamido-3,5-dichlorobenzoic acid is the amide coupling between 3,5-dichlorobenzoic acid and butanamide or its amine derivative.

EDCI-Mediated Coupling Method :

A widely used method for amide bond formation involves the activation of the carboxylic acid group of 3,5-dichlorobenzoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA). This method proceeds under mild conditions at room temperature and provides high yields of the amide product with minimal side reactions.-

- Equimolar or slight excess of 3,5-dichlorobenzoic acid and butanamide derivative

- Use of EDCI and HOBt as coupling agents

- DIPEA as base to scavenge generated acids

- Solvent: commonly dichloromethane or dimethylformamide (DMF)

- Reaction temperature: ambient (20–25°C)

- Reaction time: several hours until completion monitored by TLC or HPLC

Alternative Amide Synthesis Routes :

Other reported methods include the conversion of the acid to its methyl ester followed by aminolysis with butanamide or butanamine, and Mitsunobu reaction conditions for amine introduction followed by deprotection steps.

Reduction and Functional Group Transformations

In some synthetic routes, reduction steps are employed to modify intermediates before amide formation:

Lithium Aluminum Hydride (LiAlH4) Reduction :

Used to reduce carboxylic acid derivatives or esters to corresponding alcohols or amines, which can then be converted to amides by reaction with acid chlorides or activated acids.Hydrazinolysis and Other Functional Group Conversions :

Hydrazinolysis of esters to hydrazides or other intermediates can be used to prepare amide precursors, which are then further reacted with substituted anilines or amines to yield the target amide compounds.

Summary of Preparation Steps and Reaction Conditions

Research Findings and Analytical Data

The carbodiimide-mediated coupling method is favored for its efficiency and mild reaction conditions, minimizing side reactions and racemization when chiral centers are present.

Diazotization and chlorination steps require careful control of temperature and reagent addition rates to prevent over-chlorination or decomposition of intermediates.

Purification of 3,5-dichlorobenzoic acid by recrystallization from toluene yields high-purity acid suitable for subsequent amide bond formation.

Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final amide product.

Chemical Reactions Analysis

Types of Reactions

2-Butanamido-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 3,5-dichlorobenzoic acid and butanamide.

Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Butanamido-3,5-dichlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butanamido-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, although detailed pathways are still under investigation. The compound may interact with enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 2-Butanamido-3,5-dichlorobenzoic acid and related compounds:

*Toxicity inferred from structurally similar amides/chlorinated compounds.

Physicochemical Properties

- Acidity: The 3,5-dichloro substitution in 2-Butanamido-3,5-dichlorobenzoic acid increases acidity (pKa ~2.5–3.0 estimated) compared to methyl-substituted analogs (e.g., 2-Amino-3,5-dimethyl benzoic acid, pKa ~4.5) due to electron withdrawal .

- Solubility: The butanamido group may enhance solubility in DMF or DMSO relative to amino-substituted analogs, which are typically sparingly soluble in water .

- Melting Point: Chlorinated benzoic acids generally exhibit higher melting points (e.g., 4-Amino-3,5-dichlorobenzoic acid: >250°C inferred) compared to methylated analogs (e.g., 2-Amino-3,5-dimethyl benzoic acid: ~150–160°C) .

Biological Activity

2-Butanamido-3,5-dichlorobenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Butanamido-3,5-dichlorobenzoic acid is characterized by the presence of two chlorine atoms at positions 3 and 5 of the benzoic acid ring, along with a butanamido group. This unique structure contributes to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that 2-butanamido-3,5-dichlorobenzoic acid exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could make it a candidate for further development in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that 2-butanamido-3,5-dichlorobenzoic acid may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating that it may interfere with cancer cell metabolism or induce apoptosis.

The precise mechanism of action for 2-butanamido-3,5-dichlorobenzoic acid is not fully understood but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation.

- Receptor Interaction : It might bind to receptors that mediate inflammatory responses or cellular growth signals, thereby altering cellular activity.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Antimicrobial | Effective against E. coli and S. aureus with minimal inhibitory concentrations (MIC) ranging from 10-50 µg/mL. |

| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in cultured macrophages. |

| Anticancer Research | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 20 µg/mL. |

Q & A

Q. What are the optimized synthetic routes for 2-Butanamido-3,5-dichlorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorobenzoic acid with butanamide derivatives. A two-step approach is recommended:

Halogenation : Introduce chlorine atoms at positions 3 and 5 on benzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium (yields ~85% under reflux) .

Amidation : React with butanamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .

Optimize solvent polarity and temperature to enhance regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. How can researchers confirm the structural integrity of 2-Butanamido-3,5-dichlorobenzoic acid?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for Cl-substituted benzene; amide NH at δ 6.5–7.0 ppm) .

- HPLC-MS : Confirm molecular weight (expected [M+H] ~292.6 Da) and purity (>95%) .

- FTIR : Identify key functional groups (amide C=O stretch at ~1650 cm; benzoic acid O-H at ~2500–3000 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-Butanamido-3,5-dichlorobenzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl substituents activate the benzene ring toward electrophilic attacks while directing nucleophiles to meta/para positions. For example:

- Ortho-metalation : Treat with LDA at −78°C to generate a lithiated intermediate, enabling regioselective functionalization .

- Suzuki Coupling : Use Pd catalysts to introduce aryl/alkyl groups at the 4-position, leveraging halogen displacement .

Computational studies (DFT) predict activation barriers for substitution pathways, guiding solvent selection (e.g., DMF for polar transition states) .

Q. How does 2-Butanamido-3,5-dichlorobenzoic acid interact with bacterial enzymes, and what contradictions exist in activity data?

- Methodological Answer : The compound inhibits bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid (PABA), a folate precursor. Key findings:

- In vitro assays : IC = 12 µM against E. coli DHFR, but weaker activity (IC > 50 µM) in Gram-positive strains .

- Contradictions : Some studies report reduced efficacy in acidic environments (pH < 6), likely due to protonation of the amide group altering binding affinity .

Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and crystallography to resolve binding poses .

Q. What strategies resolve discrepancies in reported solubility and stability profiles of 2-Butanamido-3,5-dichlorobenzoic acid?

- Methodological Answer : Discrepancies arise from polymorphic forms and solvent polarity:

- Solubility : 22 mg/mL in DMSO vs. <1 mg/mL in water due to hydrophobic butanamide chain .

- Stability : Degrades at >40°C (TGA data) but stabilizes in lyophilized form under argon .

Use accelerated stability studies (ICH Q1A guidelines) and powder X-ray diffraction (PXRD) to identify degradation products and optimal storage conditions (−20°C, desiccated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.